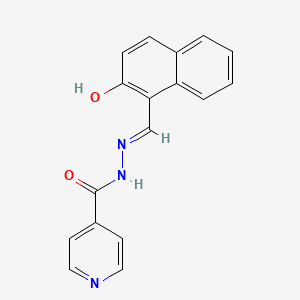
2-羟基-1-萘醛异烟酰腙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AS8351,也称为 NSC51355,是一种组蛋白去甲基化酶抑制剂。它因其诱导人胎儿肺成纤维细胞重编程为功能性心肌细胞的能力而被广泛研究。 该化合物通过抑制赖氨酸特异性组蛋白去甲基化酶 5B (KDM5B) 在表观遗传修饰中发挥重要作用,KDM5B 参与通过组蛋白修饰调节基因表达 .
科学研究应用
AS8351 在科学研究中具有广泛的应用:
化学: 用作研究组蛋白去甲基化和表观遗传调控机制的工具化合物。
生物学: 用于将成纤维细胞重编程为心肌细胞,从而洞察细胞分化和发育。
作用机制
AS8351 通过抑制赖氨酸特异性组蛋白去甲基化酶 5B (KDM5B) 的活性发挥作用。它与 α-酮戊二酸竞争结合到酶的活性位点,从而阻止组蛋白 H3 在赖氨酸 4 (H3K4) 处的去甲基化。 这种抑制导致甲基化组蛋白的积累,从而改变基因表达并影响细胞命运决定 .
生化分析
Biochemical Properties
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone has been found to possess anti-neoplastic activity due to its ability to bind intracellular iron . This compound interacts with enzymes and proteins involved in iron metabolism, affecting the biochemical reactions within the cell .
Cellular Effects
The binding of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone to intracellular iron influences cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior .
Molecular Mechanism
The mechanism of action of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves its interaction with iron. Two tridentate ligands of this compound deprotonate upon coordination to Fe III, forming a distorted octahedral, high-spin complex . This complex cannot cycle between the Fe II and Fe III states, suggesting that the production of toxic free-radical species is not part of this ligand’s cytotoxic action .
Metabolic Pathways
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is involved in metabolic pathways related to iron metabolism . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线及反应条件
AS8351 的合成涉及异烟酰肼与 2-羟基-1-萘醛的反应。反应通常在乙醇等有机溶剂中,回流条件下进行。 然后通过重结晶纯化产物 .
工业生产方法
AS8351 的工业生产遵循类似的合成路线,但规模更大。优化反应条件以获得更高的产率和纯度。 该化合物通常以大批量生产,并使用先进的色谱技术进行纯化以确保高纯度水平 .
化学反应分析
反应类型
AS8351 主要由于存在反应性官能团(如酰肼和羟基)而发生取代反应。 由于其螯合铁的能力,它也可以与金属离子发生配位反应 .
常见试剂和条件
取代反应: 常见的试剂包括卤代烷烃和酰氯。反应通常在氢氧化钠或碳酸钾等碱的存在下进行。
主要产物
相似化合物的比较
类似化合物
GSK-LSD1: 赖氨酸特异性去甲基化酶 1 (LSD1) 的选择性抑制剂。
JQKD82: 提高 H3K4me3 水平的 KDM5 选择性抑制剂。
KDM2A/7A-IN-1: KDM2A 和 KDM7A 的选择性抑制剂,具有潜在的抗肿瘤活性.
独特性
AS8351 独特的特点在于它能诱导成纤维细胞重编程为心肌细胞,这种特性在其他组蛋白去甲基化酶抑制剂中并不常见。 它对 KDM5B 的特异性抑制以及由此产生的表观遗传修饰使其成为基础研究和治疗开发中宝贵的工具 .
属性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?
A1: H2ihnpy can coordinate with metal ions in two different ways:
- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].
- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].
Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?
A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:
- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].
- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].
- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].
Q3: What are the potential analytical applications of H2ihnpy?
A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].
Q4: Has H2ihnpy shown any catalytic activity?
A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



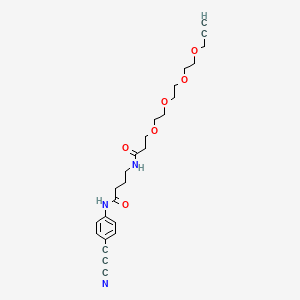
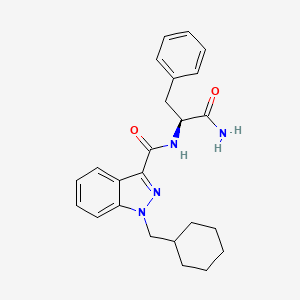
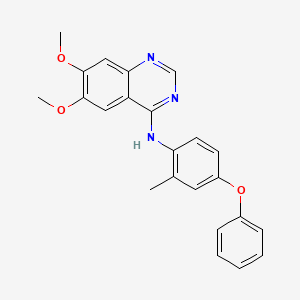
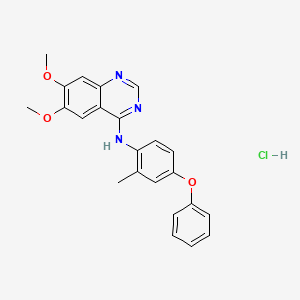

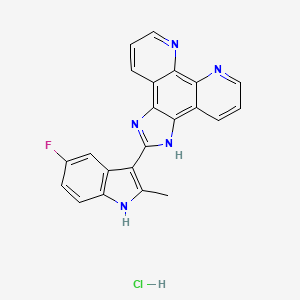

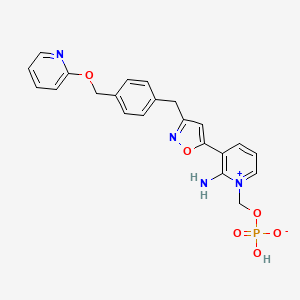
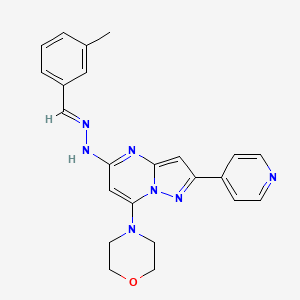
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
